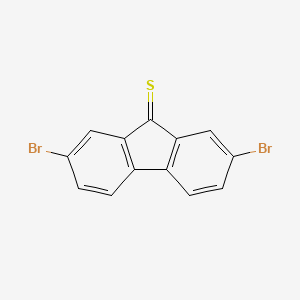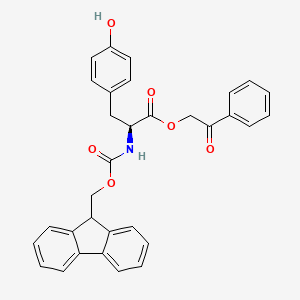
Fmoc-Tyr-OPAC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Tyr-OPAC: is a derivative of tyrosine, a naturally occurring amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of tyrosine, and an orthogonal protecting group (OPAC) on the phenolic hydroxyl group. This dual protection allows for selective deprotection and subsequent functionalization, making it a valuable tool in the synthesis of complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr-OPAC typically involves the following steps:
Protection of the Carboxyl Group: The carboxyl group of tyrosine is protected using a suitable protecting group such as phenacyl.
Phosphorylation of the Hydroxyl Group: The phenolic hydroxyl group of tyrosine is phosphorylated using di-t-butyl N,N-diethylphosphoramidite in the presence of a catalyst like 1H-tetrazole.
Introduction of the Fmoc Group: The amino group of tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N-methylmorpholine (NMM).
Deprotection of the Carboxyl Group: The phenacyl protecting group is removed by zinc reduction in acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
化学反応の分析
Types of Reactions: Fmoc-Tyr-OPAC undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OPAC group can be selectively removed under acidic conditions.
Coupling Reactions: The deprotected amino group can participate in peptide bond formation using coupling reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).
Phosphorylation Reactions: The phenolic hydroxyl group can be phosphorylated using phosphoramidites
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for OPAC removal.
Coupling: BOP, DIC, and N-hydroxybenzotriazole (HOBt).
Phosphorylation: Di-t-butyl N,N-diethylphosphoramidite and 1H-tetrazole
Major Products:
Deprotected Tyrosine Derivatives: Resulting from the removal of protecting groups.
Peptide Chains: Formed through coupling reactions with other amino acids.
Phosphorylated Tyrosine Derivatives: Resulting from phosphorylation reactions
科学的研究の応用
Chemistry: Fmoc-Tyr-OPAC is widely used in solid-phase peptide synthesis (SPPS) for the preparation of phosphopeptides. These phosphopeptides are crucial for studying protein phosphorylation, a key regulatory mechanism in cellular processes .
Biology: In biological research, this compound is used to synthesize peptides that mimic phosphorylated proteins. These peptides are used to investigate signal transduction pathways and protein-protein interactions .
Medicine: Phosphopeptides synthesized using this compound are used in the development of diagnostic tools and therapeutic agents. They are employed in the study of diseases such as cancer, where protein phosphorylation plays a significant role .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to facilitate the selective introduction of phosphate groups makes it valuable for the development of targeted therapies .
作用機序
Mechanism: The primary mechanism of action of Fmoc-Tyr-OPAC involves its role as a protected tyrosine derivative in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, while the OPAC group protects the phenolic hydroxyl group, allowing for selective deprotection and functionalization .
Molecular Targets and Pathways: this compound itself does not have direct biological targets. the peptides synthesized using this compound can target various proteins and enzymes involved in signal transduction pathways, such as kinases and phosphatases .
類似化合物との比較
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr-OPAC but with a tert-butyl group protecting the phenolic hydroxyl group.
Fmoc-Tyr(PO3Bzl2)-OH: A derivative with benzyl groups protecting the phosphate group.
Fmoc-Tyr(PO3H2)-OH: A derivative with a free phosphate group
Uniqueness: this compound is unique due to its orthogonal protecting group strategy, which allows for selective deprotection and functionalization.
特性
分子式 |
C32H27NO6 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C32H27NO6/c34-23-16-14-21(15-17-23)18-29(31(36)38-20-30(35)22-8-2-1-3-9-22)33-32(37)39-19-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,34H,18-20H2,(H,33,37)/t29-/m0/s1 |
InChIキー |
FRAFYHPZVMXONI-LJAQVGFWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



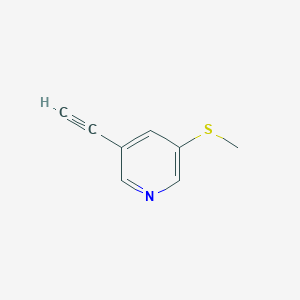


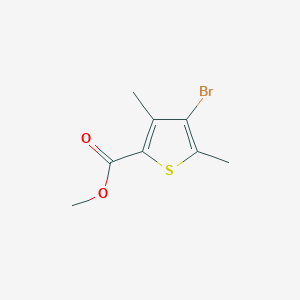
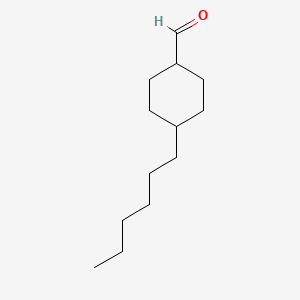
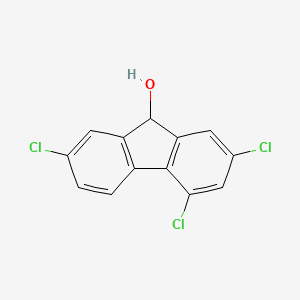
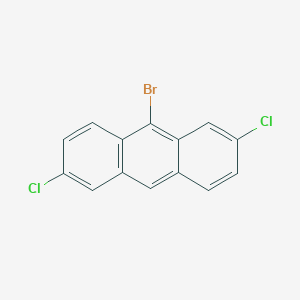
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
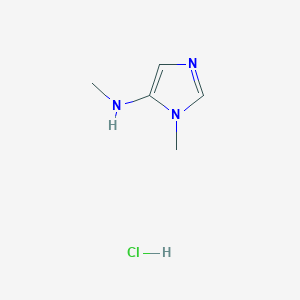
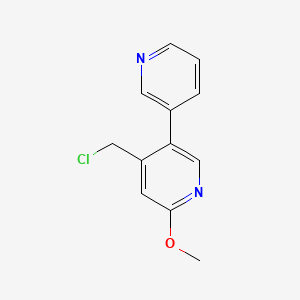
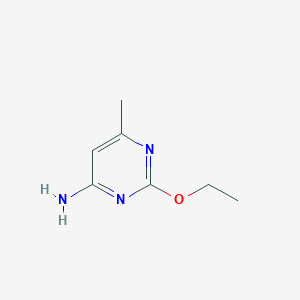
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
